
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane is a chemical compound with the molecular formula C10H10F8O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of two epoxypropyl groups and eight fluorine atoms attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane typically involves the reaction of octafluoro-n-butane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Analyse Des Réactions Chimiques
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane involves its interaction with various molecular targets. The epoxy groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .
Comparaison Avec Des Composés Similaires
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane can be compared with other similar compounds such as:
1,4-Bis(2,3-epoxypropyl)perfluorobutane: Similar structure but with different fluorine atom arrangements.
1,4-Bis(2,3-epoxypropyl)hexafluorobutane: Contains fewer fluorine atoms, leading to different chemical properties.
1,4-Bis(2,3-epoxypropyl)tetrafluorobutane: Even fewer fluorine atoms, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and epoxy groups, which confer unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H10F8O2 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
2-methyl-3-[1,1,2,2,3,3,4,4-octafluoro-4-(3-methyloxiran-2-yl)butyl]oxirane |
InChI |
InChI=1S/C10H10F8O2/c1-3-5(19-3)7(11,12)9(15,16)10(17,18)8(13,14)6-4(2)20-6/h3-6H,1-2H3 |
Clé InChI |
AJMBUNCOYKPKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)C(C(C(C(C2C(O2)C)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


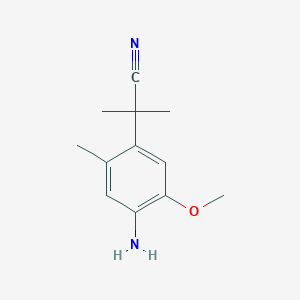
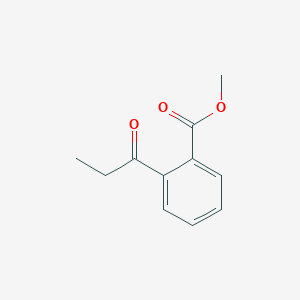


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
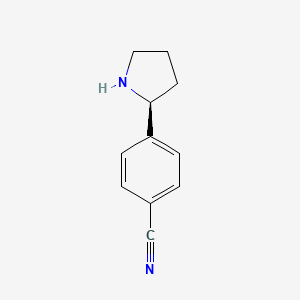
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
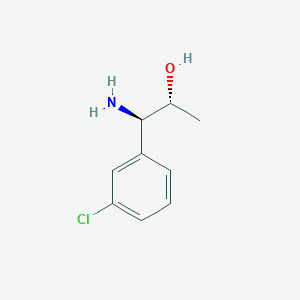
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
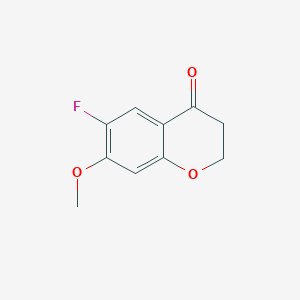
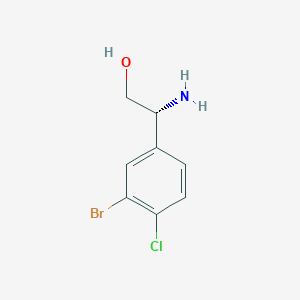
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


